molecular formula C12H17NO3 B11885219 1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol

1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol

Katalognummer: B11885219
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: LHJUVMPAZDUVJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol is a complex organic compound with a unique structure that includes an aminomethyl group, two methoxy groups, and a dihydroindenol core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a dihydroindenol derivative with an aminomethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as Raney nickel or platinum oxide may be employed to improve the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties .

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the methoxy groups may enhance its binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other aminomethyl derivatives and methoxy-substituted dihydroindenols. Examples include:

  • 1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol
  • 1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-2-ol

Uniqueness

What sets 1-(Aminomethyl)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ol apart is its specific combination of functional groups, which confer unique chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C12H17NO3

Molekulargewicht

223.27 g/mol

IUPAC-Name

1-(aminomethyl)-4,7-dimethoxy-2,3-dihydroinden-1-ol

InChI

InChI=1S/C12H17NO3/c1-15-9-3-4-10(16-2)11-8(9)5-6-12(11,14)7-13/h3-4,14H,5-7,13H2,1-2H3

InChI-Schlüssel

LHJUVMPAZDUVJO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2CCC(C2=C(C=C1)OC)(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.